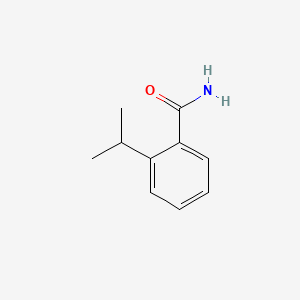

Benzamide, 2-(1-methylethyl)-

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

56177-33-4 |

|---|---|

Molecular Formula |

C10H13NO |

Molecular Weight |

163.22 g/mol |

IUPAC Name |

2-propan-2-ylbenzamide |

InChI |

InChI=1S/C10H13NO/c1-7(2)8-5-3-4-6-9(8)10(11)12/h3-7H,1-2H3,(H2,11,12) |

InChI Key |

KZXYTQOZYCREPI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=CC=C1C(=O)N |

Origin of Product |

United States |

Theoretical Frameworks and Computational Investigations of Benzamide, 2 1 Methylethyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the electronic nature of Benzamide (B126), 2-(1-methylethyl)-. These methods, grounded in the principles of quantum mechanics, allow for a detailed exploration of the molecule's electronic landscape.

Density Functional Theory (DFT) Applications for Electronic Structure

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For Benzamide, 2-(1-methylethyl)-, DFT calculations, commonly employing the B3LYP functional with a 6-31G* basis set, can be used to optimize the molecular geometry and determine various electronic properties. inpressco.comresearchgate.netreddit.com

The optimized geometric parameters, such as bond lengths and angles, can be compared with experimental data from X-ray crystallography to validate the computational model. For instance, the crystal structure of N-isopropylbenzamide reveals a dihedral angle of 30.0 (3)° between the amide group and the phenyl ring, a feature that can be accurately reproduced by DFT calculations.

Table 1: Selected Optimized Geometric Parameters of Benzamide, 2-(1-methylethyl)- (Calculated at the B3LYP/6-31G Level)*

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C(O)-N | 1.36 | - | - |

| C(aromatic)-C(O) | 1.51 | - | - |

| C=O | 1.24 | - | - |

| N-C(isopropyl) | 1.47 | - | - |

| - | - | C(aromatic)-C(O)-N | 118.5 |

| - | - | O=C-N | 122.0 |

| - | - | C(O)-N-C(isopropyl) | 121.8 |

| - | - | - | C(aromatic)-C(aromatic)-C(O)-N |

| - | - | - | O=C-N-C(isopropyl) |

Note: The data in this table is representative of values obtained from DFT calculations and may vary slightly depending on the specific computational parameters used.

Molecular Orbital Analysis and Electronic Properties

Molecular orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. acs.orgneutron-sciences.org

For Benzamide, 2-(1-methylethyl)-, the HOMO is typically localized on the electron-rich phenyl ring and the amide group, while the LUMO is distributed over the carbonyl group and the aromatic ring. The isopropyl group, being an electron-donating group, can influence the energies of these frontier orbitals.

Natural Bond Orbital (NBO) analysis is another powerful tool that can be used to study charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation. frontiersin.orgrsc.org

Table 2: Calculated Electronic Properties of Benzamide, 2-(1-methylethyl)- (B3LYP/6-31G)*

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.5 D |

Note: These values are illustrative and derived from standard quantum chemical calculations.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the dynamic behavior and conformational landscape of Benzamide, 2-(1-methylethyl)-. These methods provide insights into the molecule's flexibility and the different shapes it can adopt.

Conformational Analysis of the Benzamide, 2-(1-methylethyl)- Moiety

The Benzamide, 2-(1-methylethyl)- molecule possesses several rotatable bonds, leading to a variety of possible conformations. The most significant of these is the rotation around the C(aromatic)-C(O) bond and the C(O)-N bond. The steric hindrance imposed by the ortho-isopropyl group plays a crucial role in determining the preferred conformation. nih.govtandfonline.com

Computational methods, such as potential energy surface (PES) scans, can be used to identify the most stable conformers and the energy barriers between them. These studies often reveal that the planarity of the amide group relative to the phenyl ring is a key determinant of conformational stability, influenced by a balance between steric repulsion and electronic conjugation.

Intermolecular Interactions and Complex Formation

The way Benzamide, 2-(1-methylethyl)- molecules interact with each other and with other molecules is crucial for understanding its solid-state properties and its behavior in solution. Computational methods are well-suited to explore these non-covalent interactions.

In the solid state, Benzamide, 2-(1-methylethyl)- is known to form intermolecular N-H···O hydrogen bonds, which link the molecules into one-dimensional chains. researchgate.net The strength and geometry of these hydrogen bonds can be quantified using computational techniques like Atoms in Molecules (AIM) theory. mdpi.com

Furthermore, the aromatic phenyl ring can participate in π-π stacking interactions, and the isopropyl group can engage in van der Waals interactions. Molecular dynamics simulations, using force fields such as CHARMM or AMBER, can be employed to study the collective behavior of many Benzamide, 2-(1-methylethyl)- molecules, providing insights into bulk properties and potential complex formation. neutron-sciences.orgnih.govresearchgate.net Computational studies can also predict the potential for Benzamide, 2-(1-methylethyl)- to form complexes with metal ions or other organic molecules, by calculating the interaction energies and geometries of these complexes. researchgate.netnih.gov

Spectroscopic and Computational Studies of Charge Transfer Complexes

Charge transfer (CT) complexes are molecular assemblies formed between an electron donor and an electron acceptor, where a fraction of an electronic charge is transferred between the molecules. The study of these complexes is crucial for understanding various chemical and physical phenomena, including reaction mechanisms, electrical conductivity, and nonlinear optical properties. In the context of Benzamide, 2-(1-methylethyl)-, the benzamide moiety can act as an electron donor, and its interaction with various electron acceptors can be investigated using spectroscopic and computational methods.

Computational approaches, particularly Density Functional Theory (T) and Time-Dependent Density Functional Theory (TD-T), are powerful tools for elucidating the nature of charge transfer complexes. rsc.orgacs.org These methods can be employed to calculate key parameters that characterize the CT interaction, such as:

Optimized Geometries: Determining the equilibrium structure of the donor-acceptor complex.

Orbital Energies: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) of the donor and the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor. The energy difference between these orbitals is a critical factor in the efficiency of charge transfer.

Excitation Energies and Oscillator Strengths: TD-T calculations can predict the electronic absorption spectra of the CT complex, including the characteristic charge transfer band which is typically absent in the spectra of the individual donor and acceptor molecules. udel.eduarxiv.org

Degree of Charge Transfer: Quantifying the amount of electronic charge transferred from the donor to the acceptor in the ground and excited states.

For Benzamide, 2-(1-methylethyl)-, the presence of the ortho-isopropyl group is expected to influence its charge transfer properties compared to unsubstituted benzamide. The isopropyl group is weakly electron-donating, which would increase the energy of the HOMO and potentially enhance its donor capabilities. However, the steric bulk of the ortho-isopropyl group could hinder the optimal geometric arrangement for charge transfer with certain acceptors.

A hypothetical computational study on a charge transfer complex of Benzamide, 2-(1-methylethyl)- with a generic acceptor could yield data such as that presented in the interactive table below.

| Parameter | Value | Method |

| HOMO Energy (Donor) | -6.5 eV | T/B3LYP/6-31G(d) |

| LUMO Energy (Acceptor) | -1.2 eV | T/B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 5.3 eV | T/B3LYP/6-31G(d) |

| CT Excitation Energy | 2.8 eV | TD-T/B3LYP/6-31G(d) |

| Oscillator Strength | 0.15 | TD-T/B3LYP/6-31G(d) |

| Charge Transferred | 0.25 e | Mulliken Population Analysis |

This is a hypothetical data table for illustrative purposes.

Further experimental and computational investigations are necessary to fully characterize the charge transfer complexes of Benzamide, 2-(1-methylethyl)- and to understand the electronic and steric effects of the ortho-isopropyl substituent on these interactions.

Analysis of Hydrogen Bonding Networks in Benzamide, 2-(1-methylethyl)- Systems

Hydrogen bonding plays a pivotal role in determining the supramolecular architecture and physicochemical properties of molecular solids. Benzamide and its derivatives are capable of forming various intra- and intermolecular hydrogen bonds, which have been the subject of numerous spectroscopic and computational studies. For Benzamide, 2-(1-methylethyl)-, the presence of the amide group (-CONH2) provides both a hydrogen bond donor (N-H) and an acceptor (C=O), allowing for the formation of intricate hydrogen bonding networks.

The ortho-isopropyl group in Benzamide, 2-(1-methylethyl)- is likely to influence the hydrogen bonding patterns observed in the solid state due to steric hindrance, which may favor certain conformations and packing arrangements over others.

Intramolecular Hydrogen Bonding:

While less common in simple benzamides, intramolecular hydrogen bonds can occur in ortho-substituted derivatives. For instance, in ortho-hydroxybenzamides, a strong intramolecular hydrogen bond is formed between the hydroxyl proton and the carbonyl oxygen. In the case of Benzamide, 2-(1-methylethyl)-, an intramolecular hydrogen bond between a C-H bond of the isopropyl group and the carbonyl oxygen is conceivable, though likely to be weak.

Intermolecular Hydrogen Bonding:

Intermolecular hydrogen bonds are the dominant interactions in the crystal structures of benzamides. The most common hydrogen bonding motif is the formation of centrosymmetric dimers through N-H···O hydrogen bonds between the amide groups of two molecules. These dimers can then be further linked into chains or sheets.

Studies on related ortho-substituted benzamides provide valuable insights. For example, the crystal structure of 2-methylbenzamide, in a complex with zinc chloride, reveals the presence of N-H···Cl hydrogen bonds. nih.gov In the crystal structures of various 2-alkoxybenzamides, different packing arrangements and hydrogen bonding schemes are observed, highlighting the influence of the ortho-substituent on the supramolecular assembly. sciforum.net

Computational Analysis of Hydrogen Bonding:

Computational chemistry offers powerful tools for the detailed analysis of hydrogen bonding networks.

Density Functional Theory (T): T calculations can be used to optimize the geometry of molecular clusters and to calculate the interaction energies of hydrogen bonds. mdpi.comias.ac.in

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can provide a rigorous definition of a hydrogen bond based on the topology of the electron density. nih.govijnc.irresearchgate.netresearchgate.net Key QTAIM parameters at the bond critical point (BCP) between the hydrogen and acceptor atoms, such as the electron density (ρ) and its Laplacian (∇²ρ), can be used to characterize the strength and nature of the hydrogen bond.

Natural Bond Orbital (NBO) Analysis: NBO analysis can reveal the charge transfer interactions associated with hydrogen bonding. nih.govijnc.irresearchgate.netresearchgate.net The stabilization energy (E(2)) associated with the delocalization of electron density from the lone pair of the acceptor atom to the antibonding orbital of the donor bond (e.g., n(O) → σ*(N-H)) provides a measure of the hydrogen bond strength.

A hypothetical QTAIM and NBO analysis of a hydrogen-bonded dimer of Benzamide, 2-(1-methylethyl)- might yield the following data:

| Hydrogen Bond | Distance (Å) | ρ(BCP) (a.u.) | ∇²ρ(BCP) (a.u.) | E(2) (kcal/mol) |

| N-H···O | 1.95 | 0.025 | 0.085 | 8.5 |

This is a hypothetical data table for illustrative purposes.

The combination of experimental techniques, such as X-ray diffraction and infrared spectroscopy, with computational methods like T, QTAIM, and NBO analysis, provides a comprehensive framework for understanding the intricate hydrogen bonding networks in Benzamide, 2-(1-methylethyl)- and related systems. These studies are essential for predicting and controlling the solid-state properties of these compounds.

Synthetic Methodologies for Benzamide, 2 1 Methylethyl and Its Derivatives

Classical Organic Synthesis Approaches to Benzamides

Traditional methods for the formation of the amide bond are well-established and offer reliable pathways to 2-isopropylbenzamide and related structures. These methods typically involve the reaction of a carboxylic acid derivative with an amine or the transformation of other functional groups into the amide moiety.

Acylation Reactions for Amide Bond Formation

Acylation reactions represent one of the most fundamental and widely used methods for constructing amide bonds. This approach generally involves the reaction of a nucleophilic amine with an activated carboxylic acid derivative. For the synthesis of 2-isopropylbenzamide, this would typically start with 2-isopropylbenzoic acid.

The carboxylic acid is first converted into a more reactive electrophile, such as an acyl chloride, acid anhydride, or an activated ester. The reaction of 2-isopropylbenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride yields 2-isopropylbenzoyl chloride. This highly reactive acyl chloride can then be treated with an ammonia (B1221849) source, such as aqueous or gaseous ammonia, to produce 2-isopropylbenzamide.

Alternatively, peptide coupling reagents can be employed to facilitate the direct reaction between 2-isopropylbenzoic acid and an amine. Reagents such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) or dicyclohexylcarbodiimide (DCC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt), activate the carboxylic acid in situ to promote amide bond formation under milder conditions google.com. Another approach involves the use of N-acylbenzotriazoles, which are effective acylating agents for sulfonamides and can be adapted for the synthesis of N-substituted benzamides researchgate.net.

A specific example from the literature, while focused on a different isomer, illustrates the general principle: 3-isopropylanthranilic acid is converted to its crude acyl chloride by refluxing with thionyl chloride, which is then dissolved in a solvent like tetrahydrofuran (THF) and added to an aqueous ammonia solution to yield the corresponding benzamide (B126) nih.govacs.org.

Hydrolysis Pathways of Aromatic Nitriles

The hydrolysis of aromatic nitriles provides a direct route to primary benzamides. The starting material for the synthesis of 2-isopropylbenzamide via this method is 2-isopropylbenzonitrile nih.gov. The nitrile group (C≡N) can be hydrolyzed to a primary amide group (-CONH₂) under either acidic or basic conditions.

Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong mineral acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) znaturforsch.comrsc.org. The mechanism proceeds via protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water leads to the formation of an imidic acid intermediate, which then tautomerizes to the more stable amide rsc.org. It is important to control the reaction conditions (temperature, acid concentration, and reaction time), as prolonged or harsh conditions can lead to further hydrolysis of the amide to the corresponding carboxylic acid (benzoic acid) and ammonia doubtnut.com. Studies on substituted benzonitriles have shown that the rate-determining step can vary with acid concentration; at high concentrations, the nucleophilic addition of a water equivalent is rate-limiting, whereas at lower concentrations, the initial protonation of the nitrile can be the slower step znaturforsch.com.

Base-catalyzed hydrolysis is also an effective method. The reaction is typically carried out by heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). The hydroxide ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile group. This reaction can also be accelerated by transition metal complexes. For instance, a Ruthenium(II) complex has been shown to significantly increase the rate of benzonitrile hydrolysis to benzamide in basic solutions conicet.gov.ar.

| Hydrolysis Method | Reagents | Key Features |

| Acid-Catalyzed | H₂SO₄ or HCl in H₂O | Involves protonation of the nitrile; risk of over-hydrolysis to carboxylic acid. |

| Base-Catalyzed | NaOH or KOH in H₂O | Involves nucleophilic attack by OH⁻; can be catalyzed by transition metals. |

Interconversions of Carboxylic Acid Derivatives

This subsection elaborates on the principles discussed in acylation reactions, focusing on the preparation and use of various 2-isopropylbenzoic acid derivatives. The conversion of a carboxylic acid to other derivatives like esters or anhydrides, followed by aminolysis, is a common strategy.

For example, 2-isopropylbenzoic acid can be converted to its methyl or ethyl ester through Fischer esterification (reaction with the corresponding alcohol in the presence of an acid catalyst). This ester can then be heated with ammonia (ammonolysis) to form 2-isopropylbenzamide. While generally less reactive than acyl chlorides, esters offer an alternative pathway that avoids the use of harsh chlorinating agents. The reactivity towards aminolysis is generally in the order of acyl chloride > acid anhydride > ester > carboxylic acid.

Rearrangement Reactions Involving Oxime Precursors

The Beckmann rearrangement is a powerful reaction that transforms an oxime into an amide wikipedia.orgorganic-chemistry.org. To synthesize a substituted benzamide like 2-isopropylbenzamide, the corresponding ketoxime is required. This precursor can be prepared from the reaction of a ketone, in this case, (2-isopropylphenyl)ethanone, with hydroxylamine (NH₂OH).

The rearrangement is typically catalyzed by strong Brønsted acids (e.g., sulfuric acid, polyphosphoric acid) or Lewis acids (e.g., phosphorus pentachloride, thionyl chloride) wikipedia.orgchemistrysteps.comalfa-chemistry.com. The mechanism begins with the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water) chemistrysteps.commasterorganicchemistry.com. This is followed by a concerted 1,2-shift of the group that is anti-periplanar to the leaving group, which migrates from the carbon to the nitrogen atom chemistrysteps.comalfa-chemistry.com. This migration results in the formation of a nitrilium ion intermediate. Subsequent attack by water and tautomerization yields the final amide product chemistrysteps.com.

The reaction is stereospecific; the group that migrates is the one positioned trans (anti) to the hydroxyl group on the oxime. Therefore, if the oxime precursor has two different groups attached to the carbonyl carbon, the stereochemistry of the oxime will determine the structure of the resulting amide wikipedia.orgalfa-chemistry.com. For the synthesis of N-substituted derivatives of 2-isopropylbenzamide, an unsymmetrical ketone would be used as the starting material.

| Catalyst/Reagent | Function |

| H₂SO₄, Polyphosphoric Acid | Brønsted acids that protonate the oxime hydroxyl group. wikipedia.org |

| PCl₅, SOCl₂, TsCl | Lewis acids/reagents that convert the hydroxyl into a better leaving group. wikipedia.org |

| Cyanuric Chloride/ZnCl₂ | Catalytic system for milder rearrangement conditions. wikipedia.org |

Aminocarbonylation Strategies

Aminocarbonylation is a robust method for synthesizing amides, typically involving a transition metal catalyst, most commonly palladium organic-chemistry.org. This reaction constructs the amide by combining an aryl or vinyl halide (or triflate), carbon monoxide (CO), and an amine researchgate.net.

To synthesize 2-isopropylbenzamide, a suitable starting material would be an ortho-substituted isopropylbenzene, such as 2-iodo-isopropylbenzene or 2-bromo-isopropylbenzene. The reaction is performed under a carbon monoxide atmosphere, often at elevated pressure, in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., triphenylphosphine (PPh₃) or XantPhos) mdpi.com. An ammonia source is used as the nucleophile. The choice of ligand can significantly influence the reaction's efficiency and selectivity mdpi.com.

Modern advancements in this area include the use of CO-releasing molecules, which avoid the need to handle gaseous carbon monoxide directly. For example, molybdenum hexacarbonyl (Mo(CO)₆) can serve as a solid source of CO in a two-chamber system, where the generated CO diffuses into the reaction chamber organic-chemistry.orgdiva-portal.org. This strategy has been successfully applied to the aminocarbonylation of various aryl bromides and triflates diva-portal.org.

Electrophilic Aromatic Substitution Routes

Directly forming a benzamide on an aromatic ring via electrophilic aromatic substitution (EAS) is a less common but potentially highly efficient, atom-economical approach. Standard Friedel-Crafts acylation uses acyl chlorides and a Lewis acid catalyst, but this introduces a keto group, not a primary amide group chemrxiv.orguomustansiriyah.edu.iq.

However, specific reagents have been developed for direct carboxamidation. A notable method involves the reaction of an arene with cyanoguanidine in the presence of a Brønsted superacid, such as trifluoromethanesulfonic acid (CF₃SO₃H) nih.govnih.gov. This reaction is believed to proceed through a highly reactive, diprotonated superelectrophilic intermediate derived from cyanoguanidine nih.gov.

When applied to an alkyl-substituted benzene (B151609) like isopropylbenzene (cumene), this reaction would be expected to yield a mixture of isomeric products. Electrophilic attack on an alkylbenzene ring is directed to the ortho and para positions due to the electron-donating nature of the alkyl group. However, the bulky isopropyl group provides significant steric hindrance at the ortho position. Consequently, the major product of such a reaction would likely be the para-isomer, 4-isopropylbenzamide, with a smaller amount of the desired ortho-isomer, Benzamide, 2-(1-methylethyl)- nih.gov. Separating these regioisomers would be a necessary subsequent step.

Friedel-Crafts Type Reactions for Benzamide Synthesis

The Friedel-Crafts reactions, discovered by Charles Friedel and James Crafts in 1877, are a cornerstone of aromatic chemistry, enabling the attachment of substituents to an aromatic ring. wikipedia.org For the synthesis of 2-isopropylbenzamide, a multi-step approach starting from cumene (isopropylbenzene) is a plausible pathway.

A typical sequence would involve the Friedel-Crafts acylation of cumene. In this electrophilic aromatic substitution reaction, an acyl group is introduced onto the benzene ring. wikipedia.org Due to the directing effect of the isopropyl group, which is an ortho, para-director, the acylation would yield a mixture of ortho and para isomers.

Plausible Friedel-Crafts Acylation Pathway:

| Step | Reactants | Catalyst | Product |

| 1 | Cumene, Acyl Halide (e.g., Acetyl Chloride) | Lewis Acid (e.g., AlCl₃) | Mixture of 2-isopropylacetophenone and 4-isopropylacetophenone |

| 2 | 2-isopropylacetophenone | Reagents for Amidation (e.g., via Beckmann rearrangement) | Benzamide, 2-(1-methylethyl)- |

The primary challenge in this method is controlling the regioselectivity to favor the ortho product (2-isopropylacetophenone) over the sterically less hindered and often major para product (4-isopropylacetophenone). Subsequent conversion of the resulting ketone to the amide can be achieved through various methods, such as the Beckmann rearrangement of the corresponding oxime.

Direct Carboxamidation Utilizing Superelectrophilic Intermediates

More direct approaches to benzamide synthesis aim to introduce the carboxamide functionality in a single step, bypassing the multi-step sequence of acylation followed by amidation. One such method involves the use of superelectrophilic intermediates. Research has shown that arenes can undergo direct Friedel-Crafts carboxamidation. For instance, the use of cyanoguanidine in the presence of a Brønsted superacid like triflic acid can generate a highly reactive, dicationic superelectrophilic species capable of directly attacking the aromatic ring of a substrate like cumene. This approach offers a more atom-economical route to the desired benzamide.

Advanced Synthetic Techniques

Modern synthetic chemistry emphasizes the use of technologies and methodologies that increase reaction speed, improve yields, and align with the principles of sustainable chemistry.

Microwave-Assisted Synthesis of Benzamide Derivatives

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating a wide range of chemical reactions. The application of microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. While specific literature on the microwave-assisted synthesis of 2-isopropylbenzamide is not prominent, the general principles can be applied to the reactions described above. For example, a Friedel-Crafts acylation or a direct amidation could potentially be optimized under microwave conditions to enhance reaction rates and efficiency.

Advantages of Microwave-Assisted Synthesis:

| Feature | Description |

| Rapid Heating | Direct interaction of microwaves with polar molecules leads to fast and efficient energy transfer. |

| Reduced Reaction Time | Reactions that take hours under conventional heating can often be completed in minutes. |

| Improved Yields | Rapid heating can minimize the formation of side products, leading to higher yields of the desired compound. |

| Enhanced Purity | Cleaner reaction profiles often simplify purification processes. |

Sustainable and Green Chemistry Approaches in Benzamide Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several strategies have been developed for the sustainable synthesis of benzamides. These include the use of biocatalysts, such as enzymes (e.g., lipase), which can catalyze amide bond formation under mild conditions. Another approach is the use of greener solvents, such as water or bio-based solvents, to replace traditional volatile organic compounds (VOCs). Furthermore, the development of reusable solid acid catalysts can replace stoichiometric Lewis acids in reactions like Friedel-Crafts acylation, minimizing waste and simplifying product purification.

Derivatization Strategies of the Benzamide, 2-(1-methylethyl)- Scaffold

Further functionalization of the 2-isopropylbenzamide core is crucial for creating a library of related compounds for various applications. The strategy for introducing new substituents is governed by the directing effects of the groups already present on the aromatic ring.

Regioselective Introduction of Substituents on the Benzene Ring

The benzene ring of 2-isopropylbenzamide possesses two substituents with competing directing effects in electrophilic aromatic substitution reactions: the isopropyl group and the benzamide group.

Isopropyl Group (-CH(CH₃)₂): This is an alkyl group, which is classified as an electron-donating group (EDG). It is an activating group and directs incoming electrophiles to the ortho and para positions (C4 and C6 relative to the isopropyl group).

Benzamide Group (-CONH₂): This group is electron-withdrawing (EWG) due to the carbonyl moiety. It is a deactivating group and directs incoming electrophiles to the meta position (C3 and C5 relative to the amide group).

The outcome of an electrophilic substitution reaction on this scaffold depends on the interplay between these electronic effects and steric hindrance.

Analysis of Potential Substitution Positions:

| Position | Relation to Isopropyl | Relation to Amide | Expected Reactivity |

| C3 | ortho | meta | Electronically favored by both groups but may be sterically hindered by the adjacent bulky isopropyl group. |

| C4 | para | - | Activated by the isopropyl group. Generally a favored position for substitution. |

| C5 | - | meta | Directed by the deactivating amide group. |

| C6 | ortho | - | Activated by the isopropyl group but subject to significant steric hindrance from both adjacent substituents. |

Generally, activating groups have a stronger directing influence than deactivating groups. Therefore, substitution is most likely to be directed by the activating isopropyl group to the ortho and para positions. However, the significant steric bulk of the isopropyl group and the adjacent amide group would likely disfavor attack at the C6 and C3 positions. Consequently, the C4 position, which is para to the activating and sterically accessible isopropyl group, is the most probable site for electrophilic attack. The C5 position, being meta to the deactivating amide, would be the next most likely site if the directing effect of the amide were to dominate under specific reaction conditions. Precise control of regioselectivity would likely require careful selection of the electrophile and reaction conditions.

Modifications at the Amide Nitrogen Atom

The nitrogen atom of the amide group in 2-(1-methylethyl)benzamide serves as a key site for introducing structural diversity. Various synthetic strategies can be employed to append a wide range of substituents, thereby altering the molecule's steric and electronic properties. Common modifications include N-alkylation, N-arylation, and the introduction of other functional groups.

The hydrogen atom on the amide nitrogen can be substituted with alkyl or aryl groups through several established methods. One common approach involves the deprotonation of the amide with a suitable base to form an amidate anion, which then acts as a nucleophile to attack an alkyl or aryl halide.

A variety of bases can be utilized for the deprotonation step, with the choice depending on the reactivity of the starting materials and the desired reaction conditions. Stronger bases are typically required for the deprotonation of amides compared to amines. The subsequent nucleophilic substitution reaction with an appropriate electrophile, such as an alkyl halide or a substituted aryl halide, yields the N-substituted derivative.

Palladium-catalyzed cross-coupling reactions have also emerged as powerful tools for the N-arylation of amides. nih.govnih.gov These methods offer a versatile route to connect aryl groups to the amide nitrogen, often with high efficiency and functional group tolerance. nih.gov

Table 1: Examples of N-Alkylation and N-Arylation Reactions for Benzamide, 2-(1-methylethyl)-

| Entry | Electrophile | Reagents and Conditions | Expected Product |

| 1 | Methyl iodide | 1. NaH, THF, 0 °C to rt2. CH₃I | Benzamide, N-methyl-2-(1-methylethyl)- |

| 2 | Benzyl bromide | 1. K₂CO₃, DMF, 80 °C2. Benzyl bromide | Benzamide, N-benzyl-2-(1-methylethyl)- |

| 3 | 4-Bromotoluene | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C | Benzamide, N-(4-methylphenyl)-2-(1-methylethyl)- |

| 4 | 1-Bromo-3,5-difluorobenzene | Pd(OAc)₂, BINAP, K₃PO₄, Dioxane, 100 °C | Benzamide, N-(3,5-difluorophenyl)-2-(1-methylethyl)- |

This table presents hypothetical examples based on general synthetic methodologies for N-alkylation and N-arylation of benzamides.

Beyond simple alkyl and aryl groups, other functionalities can be introduced at the amide nitrogen. For instance, reaction with phosgene or its equivalents can lead to the formation of N-acyl isocyanates, which are versatile intermediates for further transformations. Additionally, directed C-H activation methodologies can enable the introduction of various functional groups at positions ortho to the amide, although this is a modification of the aromatic ring guided by the amide group rather than a direct modification of the nitrogen atom itself.

Elaboration of Side Chains and Functional Group Appendages

The 2-(1-methylethyl)benzamide scaffold provides opportunities for further functionalization on both the isopropyl side chain and the benzene ring. These modifications can be used to fine-tune the molecule's properties or to introduce new reactive handles for subsequent chemical transformations.

While the isopropyl group is generally considered to be relatively inert, synthetic strategies can be devised to introduce functionality. Free-radical halogenation, for example, could selectively introduce a bromine or chlorine atom at the tertiary carbon of the isopropyl group. This halogenated intermediate could then serve as a precursor for nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups such as hydroxyl, amino, or cyano groups.

Table 2: Hypothetical Functionalization of the Isopropyl Side Chain

| Entry | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Radical Bromination | N-Bromosuccinimide (NBS), AIBN, CCl₄, reflux | Benzamide, 2-(1-bromo-1-methylethyl)- |

| 2 | Nucleophilic Substitution (Hydroxylation) | H₂O, Acetone | Benzamide, 2-(1-hydroxy-1-methylethyl)- |

| 3 | Nucleophilic Substitution (Amination) | NH₃, THF | Benzamide, 2-(1-amino-1-methylethyl)- |

This table outlines a potential synthetic sequence for functionalizing the isopropyl group, based on established chemical principles.

The benzene ring of 2-(1-methylethyl)benzamide can be modified through various electrophilic aromatic substitution reactions. The directing effects of the amide and isopropyl groups will influence the position of substitution. The amide group is an ortho-, para-director, while the isopropyl group is also an ortho-, para-director. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to these groups.

Common electrophilic aromatic substitution reactions that could be employed include nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation. The resulting functionalized derivatives can then be used in further synthetic elaborations. For example, a nitro group can be reduced to an amine, which can then be diazotized and converted to a wide range of other functional groups.

Table 3: Examples of Electrophilic Aromatic Substitution on Benzamide, 2-(1-methylethyl)-

| Entry | Reaction | Reagents and Conditions | Major Product(s) |

| 1 | Nitration | HNO₃, H₂SO₄, 0 °C | Benzamide, 2-(1-methylethyl)-4-nitro- and this compound6-nitro- |

| 2 | Bromination | Br₂, FeBr₃, CCl₄ | Benzamide, 4-bromo-2-(1-methylethyl)- and Benzamide, 6-bromo-2-(1-methylethyl)- |

| 3 | Acylation | Acetyl chloride, AlCl₃, CS₂ | Benzamide, 4-acetyl-2-(1-methylethyl)- |

The regioselectivity of these reactions would need to be determined experimentally, as the directing effects of the two existing substituents will be in competition.

Chemical Reactivity and Mechanistic Studies of Benzamide, 2 1 Methylethyl

Amide Hydrolysis Mechanisms

Amide hydrolysis involves the cleavage of the robust amide C-N bond, a reaction that is typically slow and requires catalysis by either acid or base.

Under acidic conditions, the hydrolysis of 2-isopropylbenzamide to 2-isopropylbenzoic acid and ammonium (B1175870) is accelerated. The generally accepted mechanism for this transformation is the A-2 type, which involves a bimolecular rate-determining step. hilarispublisher.com

The reaction proceeds through the following key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the highly electronegative oxygen atom of the carbonyl group by an acid (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxygen atom of the attacking water molecule to the nitrogen atom of the amide group. This converts the amino group into a better leaving group (ammonia).

Elimination of Ammonia (B1221849): The tetrahedral intermediate collapses, reforming the carbonyl double bond and leading to the departure of a neutral ammonia (NH₃) molecule.

Deprotonation: The final step involves the deprotonation of the carbonyl oxygen by a water molecule to yield the final product, 2-isopropylbenzoic acid, and regenerate the acid catalyst (H₃O⁺).

Table 1: Key Steps in Acid-Catalyzed Hydrolysis of 2-isopropylbenzamide

| Step | Description | Intermediate/Product |

| 1 | Protonation of Carbonyl Oxygen | Protonated Amide |

| 2 | Nucleophilic Attack | Tetrahedral Intermediate |

| 3 | Proton Transfer | Protonated Tetrahedral Intermediate |

| 4 | Elimination of Leaving Group | 2-isopropylbenzoic acid and Ammonia |

| 5 | Deprotonation | Final Carboxylic Acid Product |

In the presence of a strong base, such as hydroxide (B78521) (OH⁻), 2-isopropylbenzamide undergoes hydrolysis to form the 2-isopropylbenzoate salt and ammonia. This reaction is technically base-promoted rather than catalyzed, as the hydroxide ion is consumed in the reaction.

The mechanism involves these critical stages:

Nucleophilic Attack of Hydroxide: The reaction begins with the direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the amide. This is typically the rate-determining step.

Formation of a Tetrahedral Intermediate: This attack results in the formation of an unstable, negatively charged tetrahedral intermediate.

Departure of the Amide Ion: The tetrahedral intermediate collapses, reforming the carbonyl group and expelling the amide ion (⁻NH₂) as the leaving group. The amide ion is a very poor leaving group, which is why this step is generally slow and often requires heat.

Proton Transfer: The expelled amide ion is a very strong base and immediately deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ammonia (NH₃). This acid-base reaction is fast and irreversible, driving the equilibrium towards the products.

Reduction Reactions to Amine Analogues

The carbonyl group of an amide can be completely reduced to a methylene (B1212753) group (-CH₂-) using powerful reducing agents.

The reduction of 2-isopropylbenzamide to 2-isopropylbenzylamine is effectively achieved using strong hydride-donating reagents like lithium aluminum hydride (LiAlH₄). ucalgary.calibretexts.org Weaker reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce amides. ucalgary.ca

The mechanism for LiAlH₄ reduction is distinct from the reduction of other carbonyl compounds and proceeds as follows:

Nucleophilic Hydride Attack: A hydride ion (H⁻) from LiAlH₄ acts as a nucleophile and attacks the carbonyl carbon of the amide. This breaks the C=O pi bond, and the electrons move to the oxygen, forming a tetrahedral alkoxy-aluminate intermediate. ucalgary.camasterorganicchemistry.com

Formation of an Iminium Ion: The oxygen atom, coordinated to the aluminum, is eliminated as a metal alkoxide leaving group. ucalgary.ca The lone pair of electrons on the adjacent nitrogen atom helps to push out the oxygen group, resulting in the formation of a highly reactive, positively charged iminium ion intermediate. masterorganicchemistry.comyoutube.com

Second Hydride Attack: A second equivalent of hydride from LiAlH₄ rapidly attacks the electrophilic carbon of the iminium ion. ucalgary.cayoutube.com This step neutralizes the positive charge on the nitrogen and forms the final amine product.

Aqueous Workup: An aqueous workup step is required at the end of the reaction to neutralize any remaining reactive hydride species and to protonate the resulting amine to isolate it.

This reaction is a valuable synthetic route for converting amides into their corresponding amines, in this case, producing 2-isopropylbenzylamine. masterorganicchemistry.com

Table 2: Mechanistic Steps of Amide Reduction with LiAlH₄

| Step | Reactant/Intermediate | Action | Product/Intermediate |

| 1 | 2-isopropylbenzamide | Nucleophilic attack by H⁻ | Tetrahedral Intermediate |

| 2 | Tetrahedral Intermediate | Elimination of metal-alkoxide | Iminium Ion |

| 3 | Iminium Ion | Nucleophilic attack by H⁻ | 2-isopropylbenzylamine |

Functional Group Transformations

The amide group can be converted into other important functional groups, offering synthetic versatility.

Primary amides like 2-isopropylbenzamide can be dehydrated to form the corresponding nitriles (2-isopropylbenzonitrile). This transformation is typically accomplished using strong dehydrating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose. libretexts.org

The mechanism for the dehydration of a primary amide with thionyl chloride is as follows:

Nucleophilic Attack on Thionyl Chloride: The amide oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.

Leaving Group Removal and Tautomerization: A chloride ion is eliminated, and subsequent proton transfers lead to the formation of an intermediate where the oxygen is bonded to the sulfur moiety.

Elimination: A base (such as pyridine, which is often added, or another amide molecule) removes a proton from the nitrogen atom. The resulting negative charge on the nitrogen initiates an elimination cascade.

Formation of Nitrile: The electrons from the N-H bond move to form a triple bond between the carbon and nitrogen, while the C-O bond breaks. This leads to the expulsion of sulfur dioxide (SO₂) gas and a chloride ion, resulting in the formation of the stable nitrile product. youtube.com

Other reagents, such as phosphorus(V) oxide (P₂O₅), phosphorus trichloride (B1173362) (PCl₃), and cyanuric chloride, can also be employed for this dehydration reaction. nih.govlibretexts.org

Thioamide Formation Reactions

The conversion of the amide functionality in 2-(1-methylethyl)benzamide to a thioamide is a significant transformation, yielding a compound with altered chemical and physical properties. This thionation is typically achieved using specialized sulfur-transfer reagents.

The most common and effective method for this conversion is the use of Lawesson's Reagent (LR). organic-chemistry.orgalfa-chemistry.com LR is a mild and efficient thiating agent that converts carbonyls, including those in amides, into thiocarbonyls. organic-chemistry.orgnih.gov The reaction mechanism involves the dissociation of Lawesson's Reagent in solution into a more reactive dithiophosphine ylide. organic-chemistry.orgnih.gov This reactive species then undergoes a cycloaddition reaction with the amide's carbonyl group to form a four-membered thiaoxaphosphetane intermediate. organic-chemistry.orgalfa-chemistry.com The driving force for the reaction is the subsequent cycloreversion of this intermediate, which leads to the formation of the desired thioamide and a stable phosphorus-oxygen double bond (P=O), a process analogous to a part of the Wittig reaction mechanism. organic-chemistry.org Reactions with amides are generally faster than with esters. organic-chemistry.org

Other reagents, such as phosphorus pentasulfide (P₄S₁₀), can also be used for thionation, but they often require harsher conditions, including higher temperatures and a larger excess of the reagent, compared to Lawesson's Reagent. organic-chemistry.org The choice of reagent and reaction conditions can be critical for achieving high yields and purity.

| Reagent | Typical Solvent | Typical Temperature | Key Mechanistic Feature |

|---|---|---|---|

| Lawesson's Reagent | Toluene, Xylene, THF | Reflux | Formation of a thiaoxaphosphetane intermediate |

| Phosphorus Pentasulfide (P₄S₁₀) | Toluene, Pyridine | High Reflux | Direct thionation, often requires harsher conditions |

Nucleophilic and Electrophilic Substitution Mechanisms

The substitution reactions of 2-(1-methylethyl)benzamide and its derivatives are dictated by the electronic properties of the aromatic ring and the nature of the benzylic position.

SN1 and SN2 Pathways at Benzylic Positions

Nucleophilic substitution reactions at the benzylic position of derivatives of 2-(1-methylethyl)benzamide are highly dependent on the substrate structure, nucleophile strength, and solvent. The benzylic carbon in this compound is tertiary, which has significant implications for the reaction mechanism. chemistrysteps.com

SN1 Pathway: A unimolecular nucleophilic substitution (SN1) reaction is generally favored for tertiary substrates. chemicalnote.combyjus.com This is due to the formation of a relatively stable tertiary benzylic carbocation intermediate. chemistrysteps.com The stability of this carbocation is enhanced by resonance, as the positive charge can be delocalized into the adjacent benzene (B151609) ring. chemistrysteps.com The SN1 mechanism is a two-step process: the first and rate-determining step is the departure of the leaving group to form the carbocation, followed by a rapid attack by the nucleophile. byjus.comyoutube.com These reactions are favored by polar protic solvents, which can solvate both the leaving group and the carbocation intermediate, and by weak nucleophiles. byjus.com

SN2 Pathway: A bimolecular nucleophilic substitution (SN2) reaction is generally disfavored at a tertiary benzylic position. chemicalnote.com The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. chemicalnote.comyoutube.com This mechanism is highly sensitive to steric hindrance. chemicalnote.com The bulky isopropyl group and the adjacent benzene ring create significant steric hindrance around the tertiary benzylic carbon, making it difficult for a nucleophile to approach for the backside attack required in an SN2 reaction. chemicalnote.com Therefore, SN2 reactions are unlikely to occur at this position.

| Factor | SN1 Pathway | SN2 Pathway |

|---|---|---|

| Substrate | Favored (tertiary benzylic) | Disfavored (steric hindrance) |

| Mechanism | Two steps, carbocation intermediate | One step, concerted |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Nucleophile | Weak nucleophiles are effective | Requires a strong nucleophile |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |

Electrophilic Aromatic Substitution Mechanisms on the Benzene Ring

Electrophilic aromatic substitution (EAS) on the benzene ring of 2-(1-methylethyl)benzamide is influenced by the directing effects of the two existing substituents: the 2-isopropyl group and the 1-benzamide group.

Isopropyl Group (-CH(CH₃)₂): This is an alkyl group, which acts as a weak electron-donating group (EDG) through induction and hyperconjugation. As an EDG, it is an activating group, making the aromatic ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. It directs incoming electrophiles to the ortho and para positions. wikipedia.orgulethbridge.ca

Amide Group (-CONH₂): The carbonyl group makes the amide an electron-withdrawing group (EWG) through resonance. This deactivates the ring, making it less reactive towards electrophiles. It functions as a meta-director. organicchemistrytutor.com

When both an activating and a deactivating group are present on a benzene ring, the activating group's directing effect generally dominates. youtube.com In the case of 2-(1-methylethyl)benzamide, the weakly activating isopropyl group will direct substitution to its ortho and para positions. The position para to the isopropyl group (position 5) and the position ortho to the isopropyl group (position 3) are the most likely sites of attack. However, the position between the two substituents (position 3) may experience some steric hindrance. The other ortho position (position 6) is also meta to the amide group. Therefore, substitution is most likely to occur at position 5, which is para to the activating isopropyl group and meta to the deactivating amide group.

| Substituent | Electronic Effect | Reactivity Effect | Directing Position |

|---|---|---|---|

| -CH(CH₃)₂ (Isopropyl) | Electron Donating (weak) | Activating | Ortho, Para |

| -CONH₂ (Amide) | Electron Withdrawing | Deactivating | Meta |

Elimination Reactions (E1 and E2 Mechanisms) in Related Systems

Elimination reactions, which form alkenes, are important competing pathways to nucleophilic substitution. bingol.edu.tr For a derivative of 2-(1-methylethyl)benzamide to undergo elimination, a leaving group must be present on the isopropyl substituent.

E1 Mechanism: A unimolecular elimination (E1) reaction proceeds through a two-step mechanism, with the formation of a carbocation intermediate in the rate-determining step. ucalgary.caspcmc.ac.in Similar to the SN1 reaction, the E1 pathway is favored for substrates that can form stable carbocations, such as a tertiary benzylic halide. ucalgary.ca The reaction is favored by weak bases and polar protic solvents. youtube.comuci.edu The E1 reaction typically follows Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. ucalgary.ca

E2 Mechanism: A bimolecular elimination (E2) reaction is a one-step, concerted process where a base removes a proton from a carbon adjacent (beta) to the leaving group, and the leaving group departs simultaneously to form a double bond. ucalgary.calibretexts.org This mechanism is favored by strong, often sterically hindered bases (which favor elimination over substitution). uci.edumasterorganicchemistry.com A key requirement for the E2 mechanism is an anti-periplanar geometry between the beta-hydrogen and the leaving group. masterorganicchemistry.com For tertiary substrates, E2 reactions are common, especially with strong bases. libretexts.org

The competition between substitution (SN1) and elimination (E1) is common for tertiary substrates under conditions with weak nucleophiles/bases. Increasing the temperature generally favors elimination over substitution. masterorganicchemistry.com With strong bases, the E2 mechanism will dominate over any substitution pathways. uci.edulibretexts.org

| Factor | E1 Mechanism | E2 Mechanism |

|---|---|---|

| Substrate | Favored by tertiary substrates | Favored by tertiary substrates |

| Mechanism | Two steps, carbocation intermediate | One step, concerted |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |

| Base | Favored by weak bases | Requires a strong base |

| Stereochemistry | No specific geometry required | Requires anti-periplanar geometry |

Structure Activity Relationship Studies for Benzamide, 2 1 Methylethyl Analogues

Design Principles for Biologically Active Benzamide (B126) Derivatives

The design of biologically active benzamide derivatives is guided by several key principles aimed at optimizing their interaction with specific biological targets. These principles often involve the strategic modification of the benzamide scaffold to enhance potency, selectivity, and pharmacokinetic properties.

A primary design strategy involves the introduction of various substituents on both the phenyl ring and the amide nitrogen. For instance, in the development of antagonists for the transient receptor potential vanilloid 1 (TRPV1), a series of 2-substituted 4-(trifluoromethyl)benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides were investigated. The analysis revealed that phenyl C-region derivatives generally exhibited better antagonism than their corresponding pyridine surrogates nih.gov.

Another key principle is the concept of bioisosterism, where a functional group is replaced by another with similar physical and chemical properties to improve biological activity. This approach was utilized in the design of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole to discover pesticidal lead compounds with high activity mdpi.com.

Furthermore, the incorporation of specific pharmacophoric features is crucial. For example, in the design of novel anticancer agents, 21 benzamide derivatives were synthesized to explore their broad-spectrum potential, leading to the identification of a compound that induces apoptosis through reactive oxygen species (ROS)-mediated mitochondrial dysfunction nih.gov. The strategic placement of functional groups that can participate in hydrogen bonding, hydrophobic interactions, and electrostatic interactions with the target protein is a fundamental aspect of the design process.

Correlating Structural Features with Biological Potency

The biological potency of benzamide derivatives is intricately linked to their structural features. Modifications to the core benzamide structure can significantly impact their inhibitory or binding capabilities.

Acetylcholinesterase (AChE): Benzamide derivatives have been investigated as inhibitors of acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine. A study on 2-hydroxy-N-phenylbenzamides (salicylanilides) and their phosphorus-based esters demonstrated moderate inhibition of AChE, with IC50 values ranging from 33.1 to 85.8 µM mdpi.com. The majority of these derivatives showed a preference for inhibiting AChE over butyrylcholinesterase (BuChE) mdpi.com.

Another study on benzamide and picolinamide derivatives containing a dimethylamine side chain revealed that the position of this side chain significantly influenced the inhibitory activity and selectivity against AChE and BChE. One of the picolinamide derivatives exhibited the most potent AChE inhibitory activity with an IC50 of 2.49 ± 0.19 μM nih.gov.

| Compound Type | Target Enzyme | IC50 (µM) | Reference |

| 2-Hydroxy-N-phenylbenzamides | Acetylcholinesterase | 33.1 - 85.8 | mdpi.com |

| Picolinamide derivative (with dimethylamine side chain) | Acetylcholinesterase | 2.49 ± 0.19 | nih.gov |

Carbonic Anhydrase (CA): Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes. Benzamide derivatives have been explored as inhibitors of these enzymes. For instance, a series of sulfamoyl-benzamides were synthesized and screened for their inhibitory activity against human NTPDases, which are ectonucleotidases. One compound, N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide, was found to be a potent inhibitor of h-NTPDase1 with an IC50 value of 2.88 ± 0.13 μM rsc.org. While not directly targeting carbonic anhydrase, this study highlights the potential of substituted benzamides to inhibit related enzyme families.

A study on the inhibition of an extracellular carbonic anhydrase in skeletal muscle found that the inhibitor acetazolamide had an IC50 of 1 x 10⁻⁶ M, while methazolamide and benzolamide both had IC50 values of 10⁻⁵ M nih.gov. Although these are not benzamide derivatives, they provide a benchmark for the potency of CA inhibitors.

| Compound | Target Enzyme | IC50 (M) | Reference |

| Acetazolamide | Carbonic Anhydrase | 1 x 10⁻⁶ | nih.gov |

| Methazolamide | Carbonic Anhydrase | 1 x 10⁻⁵ | nih.gov |

| Benzolamide | Carbonic Anhydrase | 1 x 10⁻⁵ | nih.gov |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase1 | 2.88 ± 0.13 µM | rsc.org |

Benzamide derivatives have demonstrated a broad spectrum of antimicrobial activities. A study on N-benzamide derivatives showed that some compounds exhibited excellent activity against both B. subtilis and E. coli, with MIC values as low as 3.12 µg/mL nanobioletters.com. The antimicrobial potential is often influenced by the nature and position of substituents on the benzamide scaffold.

Another investigation into benzodioxane-benzamides as FtsZ inhibitors revealed potent activity against Gram-positive bacteria, including MRSA, with MICs as low as 0.1 μg/mL mdpi.com. The linker functionalization between the benzamide and benzodioxane moieties was found to be crucial for this high potency mdpi.com.

| Compound Series | Target Organism | MIC (µg/mL) | Reference |

| N-Benzamide derivatives | E. coli, B. subtilis | 3.12 - 6.25 | nanobioletters.com |

| Benzodioxane-benzamides | MRSA, MSSA | 0.1 - 0.25 | mdpi.com |

Cannabinoid Receptors: The cannabinoid receptors, CB1 and CB2, are key components of the endocannabinoid system. A meta-analysis of cannabinoid ligand binding affinity revealed significant interspecies differences. For instance, the mean Ki value for Δ9-tetrahydrocannabinol at the human CB1 receptor was 25.1 nM, while at the rat CB1 receptor it was 42.6 nM nih.gov. While this study does not directly involve benzamide derivatives, it underscores the importance of the receptor orthologue in binding studies.

Sigma-1 Proteins: Sigma receptors, particularly the sigma-1 subtype, are involved in various central nervous system functions. Benzamide derivatives have been identified as potent ligands for these receptors. A study on the effects of structural modifications on sigma receptor binding showed that rigidifying the benzamide structure with dioxy rings influenced binding affinities. The most rigid methylenedioxy analog exhibited the highest affinity for the sigma-1 subtype umsystem.edu. Another study reported that the sigma-1 selective ligand SA4503 has a Ki of 4.6 nM for sigma-1 receptors and is 14-fold selective over sigma-2 receptors nih.gov.

| Ligand | Receptor Subtype | Ki (nM) | Selectivity (σ2/σ1) | Reference |

| SA4503 | Sigma-1 | 4.6 | 14 | nih.gov |

| FE-SA4503 | Sigma-1 | 8.0 | 14 | nih.gov |

Pharmacophore Elucidation and Optimization Principles

Pharmacophore modeling is a powerful tool for identifying the essential structural features required for biological activity and for guiding the design of new, more potent compounds.

The identification of key structural moieties is central to understanding the SAR of benzamide derivatives. A pharmacophore model for benzamide analogs as negative allosteric modulators of neuronal nicotinic receptors was developed, featuring three hydrophobic regions and one hydrogen bond acceptor nih.govnih.gov. This model was instrumental in identifying a lead molecule with an IC50 value of 6.0 µM on human α4β2 nAChRs nih.govnih.gov.

For antimicrobial activity, the presence of specific substituents is critical. For instance, in a series of sulfonamide derivatives, the introduction of an electron-withdrawing group on the phenyl ring remarkably increased the antimicrobial activity against Staphylococcus aureus nih.gov. Similarly, for antiplasmodial activity, the substitution pattern on the anilino part of 2-phenoxybenzamides was found to be a strong determinant of potency mdpi.com.

In the context of "Benzamide, 2-(1-methylethyl)-", the 2-isopropyl group on the phenyl ring is a key moiety. Its steric bulk and lipophilicity are expected to influence the compound's interaction with target binding pockets. The N-H of the amide bond is a crucial hydrogen bond donor, while the carbonyl oxygen acts as a hydrogen bond acceptor. The aromatic ring can engage in π-π stacking and hydrophobic interactions. Optimization of analogues would likely involve modifying the substituents on the phenyl ring and potentially altering the alkyl group on the amide nitrogen to fine-tune these interactions and improve biological potency and selectivity.

Quantitative Analysis of Substituent Effects on Biological Response

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for discerning the relationship between the physicochemical properties of a series of compounds and their biological activity. For analogues of Benzamide, 2-(1-methylethyl)-, QSAR models provide a predictive framework to guide the synthesis of more potent and selective molecules. These models typically correlate biological activity (such as inhibitory concentrations or binding affinities) with molecular descriptors representing steric, electronic, and lipophilic properties.

In studies of structurally related heterocyclic compounds like 2-arylbenzimidazoles, QSAR models have been developed with high predictive accuracy. For instance, a highly precise predictive model for α-amylase inhibitors was developed from 2-arylbenzimidazole derivatives, achieving a high correlation coefficient (R²_trng set = 0.926) and robust external predictivity (R²_test set = 0.709). nih.govnih.gov Such models are crucial for understanding the structural requirements for potent biological activity.

Key molecular descriptors that are often found to be significant in QSAR models for benzamide-like structures include:

Topological Descriptors: These relate to the connectivity and shape of the molecule. In one study on antimicrobial benzamides, molecular connectivity indices and Kier's shape index were successfully used to model biological activity.

Quantum Chemical Descriptors: Properties such as the dipole moment, the energy of the Highest Occupied Molecular Orbital (HOMO), and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) can explain the electronic aspects of drug-receptor interactions. For a series of 2-thioarylalkyl-1H-Benzimidazole derivatives, low values of the dipole moment and the energy of the highest occupied molecular orbital (EHOMO) were found to correlate with increased anthelmintic activity. biolscigroup.us

Lipophilicity (log P): The hydrophobicity of a molecule is a critical factor governing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to interact with hydrophobic pockets in target receptors. The relationship between log P and activity is often parabolic, with an optimal value for maximum efficacy.

Steric Parameters (e.g., Molar Refractivity): The size and shape of substituents can dictate the fit of a ligand into a receptor's binding site. Studies on 2-phenoxybenzamides have shown that antiplasmodial activity and cytotoxicity are strongly dependent on the size of the substituents. mdpi.com

A typical QSAR equation derived from such studies might take the following form:

pIC₅₀ = β₀ + β₁(descriptor₁) + β₂(descriptor₂) + ... + βₙ(descriptorₙ)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and β values are the coefficients for each molecular descriptor. The statistical validity of these models is assessed using parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the external validation correlation coefficient (R²_pred). researchgate.netajchem-a.com

The table below illustrates hypothetical data from a QSAR study on a series of 2-alkylbenzamide analogues, highlighting the influence of different substituents on biological activity.

| Compound | Substituent (R) at position 2 | Lipophilicity (log P) | Steric (Molar Refractivity) | Electronic (Hammett Constant σ) | Biological Activity (pIC₅₀) |

| 1 | -CH(CH₃)₂ (isopropyl) | 2.5 | 19.5 | -0.15 | 6.8 |

| 2 | -CH₃ (methyl) | 1.9 | 5.6 | -0.17 | 6.2 |

| 3 | -C(CH₃)₃ (tert-butyl) | 3.1 | 24.0 | -0.20 | 6.5 |

| 4 | -CF₃ (trifluoromethyl) | 2.8 | 5.0 | 0.54 | 7.1 |

| 5 | -Cl (chloro) | 2.6 | 6.0 | 0.23 | 6.9 |

This quantitative approach allows researchers to systematically modify the benzamide scaffold, such as the 2-(1-methylethyl)- group, to optimize interactions with biological targets and enhance therapeutic potential.

Modulation of Specific Biological Pathways

Analogues of Benzamide, 2-(1-methylethyl)- can exert their pharmacological effects by modulating specific biological pathways, particularly those involving neurotransmitter systems and vascular function.

Interactions with Serotonergic and Noradrenergic Systems

The structural motif of benzamide is present in numerous centrally acting agents, and its derivatives often exhibit affinity for key neurotransmitter receptors and transporters.

Serotonergic System: Many benzamide derivatives interact with various serotonin (5-HT) receptor subtypes. The nature and position of substituents on the benzamide scaffold are critical for determining affinity and selectivity. For example, studies on other psychoactive compounds have demonstrated that specific substitution patterns can confer high affinity for receptors such as 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₇. researchgate.net In one study of phenalkylamine analogues, methoxy groups at the 2 and 5 positions of the phenyl ring were found to be optimal for high 5-HT receptor affinity. nih.gov Similarly, research on multi-target ligands for schizophrenia showed that a fluorine atom at the para-position of a phenyl ring attached to a piperazine scaffold significantly enhanced affinity for the 5-HT₂ₐ receptor. nih.gov While specific binding data for 2-(1-methylethyl)-benzamide analogues are not extensively documented, the principles derived from related structures suggest that modifications to the isopropyl group or the benzamide core could modulate interactions with various 5-HT receptors, potentially leading to effects on mood, cognition, and psychosis.

Noradrenergic System: The norepinephrine transporter (NET) is a primary target for many antidepressant and psychostimulant drugs. nih.gov It is responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its action. Benzamide analogues could potentially inhibit NET, leading to increased noradrenergic signaling. The affinity of ligands for NET is highly dependent on specific molecular interactions. Studies have identified key amino acid residues within the transmembrane domains of NET that are crucial for the binding of high-affinity inhibitors like tricyclic antidepressants. nih.gov For instance, mutations of specific residues in transmembrane domains 6, 7, and 8 of the human NET resulted in a significant loss of binding affinity for desipramine. nih.gov This highlights the precise structural requirements for potent NET inhibition. The interaction of 2-(1-methylethyl)-benzamide analogues with NET would be influenced by how the isopropyl group and other substituents fit into the transporter's binding pocket.

The following table summarizes the key molecular targets within these systems and the potential effects of modulation by benzamide analogues.

| System | Molecular Target | Potential Action of Analogue | Consequence of Modulation |

| Serotonergic | 5-HT₁ₐ Receptor | Agonism / Antagonism | Anxiolytic, Antidepressant Effects |

| 5-HT₂ₐ Receptor | Agonism / Antagonism | Modulation of psychosis, sleep, mood | |

| 5-HT₇ Receptor | Antagonism | Procognitive, Antidepressant Effects | |

| Noradrenergic | Norepinephrine Transporter (NET) | Inhibition | Increased synaptic norepinephrine, Antidepressant Effects |

Mechanisms of Action in Vascular Pharmacology

Benzamide derivatives have been investigated for their effects on the cardiovascular system, particularly their ability to induce vasodilation (relaxation of blood vessels), which can lower blood pressure. physio-pedia.com The mechanisms underlying these vascular effects are often complex and can involve multiple signaling pathways.

One well-characterized mechanism for benzamide analogues involves endothelium-dependent vasorelaxation. A study on the novel benzamide derivative VSN16 demonstrated that it relaxes mesenteric arteries by acting on the endothelium, the inner lining of blood vessels. nih.gov This effect was found to be mediated by the release of nitric oxide (NO), a potent vasodilator. nih.gov The signaling cascade involves the activation of Ca²⁺-sensitive K⁺ channels (KCa) and Transient Receptor Potential Vanilloid 1 (TRPV1) channels. nih.gov VSN16 is believed to act as an agonist at a novel vascular cannabinoid receptor, initiating this downstream pathway. nih.gov

Another potential mechanism involves direct action on vascular smooth muscle cells. Vasodilators can work by inhibiting calcium influx through voltage-gated or receptor-operated calcium channels, or by preventing the release of calcium from intracellular stores, both of which are essential for muscle contraction. nih.gov Additionally, activation of various potassium (K⁺) channels in smooth muscle cells leads to hyperpolarization, which closes voltage-gated calcium channels and causes relaxation. nih.gov

Conversely, some benzamide derivatives may induce vasoconstriction or positive inotropic effects. A study on a different benzamide derivative found that it increased left ventricular pressure in a dose-dependent manner. academicjournals.org This effect was significantly inhibited by the β-adrenergic antagonists propranolol and metoprolol, suggesting that the compound's cardioprotective activity is mediated by the stimulation of catecholamine production. academicjournals.org

The primary mechanisms by which 2-(1-methylethyl)-benzamide analogues could modulate vascular tone are summarized below.

| Mechanism | Key Mediators | Cellular Target | Resulting Vascular Effect |

| Endothelium-Dependent | Nitric Oxide (NO), K⁺, TRPV1 | Endothelial Cells | Vasorelaxation |

| Direct Smooth Muscle Action | Ca²⁺ channels, K⁺ channels | Vascular Smooth Muscle Cells | Vasorelaxation |

| Adrenergic Stimulation | Catecholamines (e.g., norepinephrine) | Cardiac Myocytes / Adrenal Glands | Increased heart contractility / Vasoconstriction |

These findings indicate that subtle structural modifications to the Benzamide, 2-(1-methylethyl)- scaffold could lead to compounds with distinct vascular pharmacology profiles, offering potential therapeutic applications in cardiovascular diseases.

Advanced Characterization Techniques for Benzamide, 2 1 Methylethyl

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

For Benzamide (B126), 2-(1-methylethyl)-, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, and the amide protons. The chemical shifts (δ) and coupling patterns (multiplicity) are indicative of the electronic environment and neighboring protons. The aromatic protons would typically appear as a complex multiplet in the downfield region (approx. 7.2-7.6 ppm). The methine proton of the isopropyl group would likely be observed as a septet further upfield, coupled to the six equivalent methyl protons, which in turn would appear as a doublet. The two amide protons (-CONH₂) would present as a broad singlet.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Separate signals are expected for the carbonyl carbon, the two distinct carbons of the isopropyl group, and the six unique carbons of the substituted benzene (B151609) ring. The carbonyl carbon is typically the most deshielded, appearing at the lowest field (highest ppm value).

Table 1: Predicted ¹H and ¹³C NMR Data for Benzamide, 2-(1-methylethyl)- (Note: As specific experimental data was not available in the searched literature, these are predicted values based on the analysis of similar structures. Actual experimental values may vary.)

| ¹H NMR | ¹³C NMR | |||

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| -CH(CH₃)₂ | ~1.25 | Doublet | -CH(C H₃)₂ | ~24 |

| -C H(CH₃)₂ | ~3.30 | Septet | -C H(CH₃)₂ | ~30 |

| Ar-H | ~7.2-7.6 | Multiplet | Ar-C | ~126-130 |

| -CONH₂ | ~5.5-6.5 | Broad Singlet | Ar-C (ipso, C-NH₂) | ~135 |

| Ar-C (ipso, C-isopropyl) | ~148 | |||

| -C =O | ~171 |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FTIR spectrum of Benzamide, 2-(1-methylethyl)- would display characteristic absorption bands confirming the presence of the amide and the substituted aromatic ring. Key vibrational modes include the N-H stretching of the primary amide, the C=O (Amide I band) stretching, and the N-H bending (Amide II band). The isopropyl group would be identified by its characteristic C-H stretching and bending vibrations.

Table 2: Characteristic FTIR Absorption Bands for Benzamide, 2-(1-methylethyl)-

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (asymmetric & symmetric) | Primary Amide (-CONH₂) | 3350 - 3180 (two bands) |

| C-H Stretch (aromatic) | Benzene Ring | 3100 - 3000 |

| C-H Stretch (aliphatic) | Isopropyl Group | 2970 - 2870 |

| C=O Stretch (Amide I) | Amide Carbonyl | 1680 - 1650 |

| N-H Bend (Amide II) | Primary Amide | 1640 - 1590 |

| C=C Stretch | Aromatic Ring | 1600 - 1450 |

| C-H Bend | Isopropyl Group | 1465 and 1380-1370 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. Upon ionization, the Benzamide, 2-(1-methylethyl)- molecule will form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) confirms the molecular weight (163.22 g/mol ).

The fragmentation of the molecular ion provides a fingerprint that helps in structural confirmation. A key fragmentation pathway for benzamides is the loss of the amino group (•NH₂) to form a stable benzoyl cation. For Benzamide, 2-(1-methylethyl)-, this would result in a fragment corresponding to the 2-isopropylbenzoyl cation. Another common fragmentation is the alpha-cleavage of the isopropyl group, leading to the loss of a methyl radical (•CH₃) to form a stable secondary carbocation.

Table 3: Predicted Mass Spectrometry Fragmentation for Benzamide, 2-(1-methylethyl)-

| m/z Value (Predicted) | Proposed Fragment Ion | Loss from Molecular Ion (M⁺•) |

| 163 | [C₁₀H₁₃NO]⁺• | Molecular Ion |

| 148 | [C₉H₁₀NO]⁺ | •CH₃ |

| 147 | [C₁₀H₁₃O]⁺ | •NH₂ |

| 119 | [C₈H₇O]⁺ | •C₃H₇ (isopropyl radical) |

| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The UV-Vis spectrum of Benzamide, 2-(1-methylethyl)- is characterized by absorptions arising from π→π* electronic transitions within the benzene ring and the carbonyl group. The presence of the amide and isopropyl substituents on the benzene ring can cause shifts in the absorption maxima (λ_max) compared to unsubstituted benzamide. Typically, benzamides exhibit strong absorption bands in the UV region, often below 300 nm.

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique is crucial for determining the thermal stability and decomposition profile of Benzamide, 2-(1-methylethyl)-. The TGA thermogram would show the temperature at which the compound begins to decompose, indicated by a significant loss of mass. This onset temperature is a key indicator of its thermal stability. For most organic compounds like this, decomposition is expected to occur at elevated temperatures, and the analysis can reveal if the decomposition happens in a single step or multiple stages. This information is valuable for defining storage and processing conditions.

Differential Thermal Analysis (DTA) for Phase Transitions